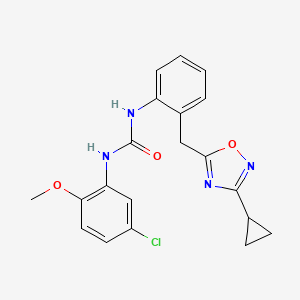![molecular formula C13H14FNO B2457361 N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide CAS No. 2185980-81-6](/img/structure/B2457361.png)
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FLX475 and is a selective inhibitor of the C-C motif chemokine receptor 4 (CCR4), which is a protein that plays a crucial role in the immune system.
Wirkmechanismus
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide inhibits the CCR4 protein, which is involved in the migration of T cells to the site of inflammation. By inhibiting the CCR4 protein, this compound can reduce the migration of T cells to the site of inflammation, thereby reducing inflammation and potentially treating various diseases such as cancer, autoimmune diseases, and allergic diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration of T cells to the site of inflammation, thereby reducing inflammation. This compound has also been found to have an immunosuppressive effect, which can be beneficial in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide in lab experiments is its selectivity for the CCR4 protein. This compound can be used to specifically inhibit the CCR4 protein, which can be useful in studying the role of this protein in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to some cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide. One future direction is to study its potential use in the treatment of cancer. This compound has been found to inhibit the migration of T cells to the site of inflammation, which can be beneficial in the treatment of cancer. Another future direction is to study its potential use in the treatment of autoimmune diseases. This compound has been found to have an immunosuppressive effect, which can be useful in the treatment of autoimmune diseases. Finally, future studies can focus on the optimization of the synthesis method for this compound to improve its yield and reduce its toxicity.
Synthesemethoden
The synthesis of N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide involves several steps. The first step involves the reaction of 4-fluorobenzyl bromide with cyclopropylmagnesium bromide to form 1-(4-fluorobenzyl)cyclopropane. The second step involves the reaction of 1-(4-fluorobenzyl)cyclopropane with propargyl bromide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide has shown potential applications in various fields of scientific research. It has been found to be a selective inhibitor of CCR4, which is a protein that plays a crucial role in the immune system. This compound has been studied for its potential use in the treatment of various diseases such as cancer, autoimmune diseases, and allergic diseases.
Eigenschaften
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-2-12(16)15-13(7-8-13)9-10-3-5-11(14)6-4-10/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLGJVNAKVMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2457279.png)
![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

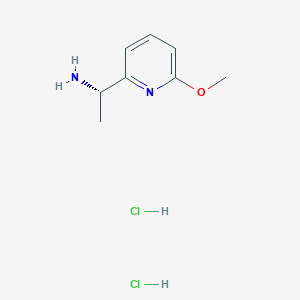
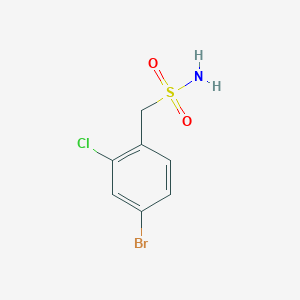
![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)
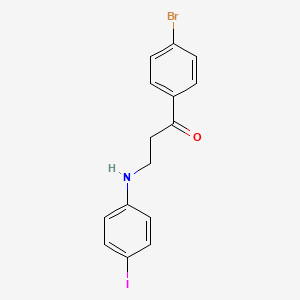
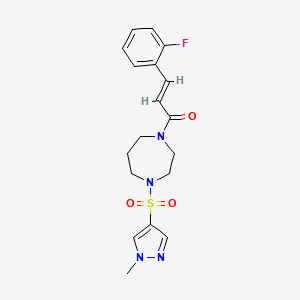

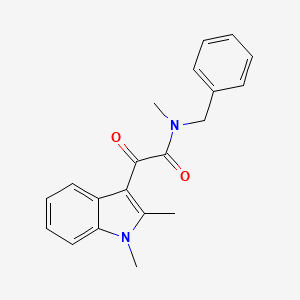

![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)
